Cas no 22810-67-9 (2(1H)-Pyrazinone, 1-hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)-)

2(1H)-Pyrazinone, 1-hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)- structure
22810-67-9 structure
Product name:2(1H)-Pyrazinone, 1-hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)-
CAS No:22810-67-9
MF:C12H20N2O2
MW:224.299403190613
CID:1412084
PubChem ID:10272

2(1H)-Pyrazinone, 1-hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrazinone, 1-hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)-
    • CHEBI:2879
    • Granegillin
    • KBio2_000868
    • 2-Pyrazinol, 6-(1-methylpropyl)-3-(2-methylpropyl)-, 1-oxide
    • MLS002638912
    • KBio2_006004
    • 490-02-8
    • Spectrum3_001165
    • Spectrum5_000152
    • BSPBio_002749
    • 3-isobutyl-6-s-butyl-2-hydroxypyrazine-1-oxide
    • Q4807880
    • KBioGR_002052
    • SMR001548374
    • DivK1c_006120
    • KBio1_001064
    • SpecPlus_000024
    • Aspergillic acid, DL-
    • SCHEMBL1370433
    • 6-(Butan-2-yl)-1-hydroxy-3-(2-methylpropyl)pyrazin-2(1H)-one
    • KBio3_002249
    • UNII-OP8S9B694G
    • DTXSID10871687
    • 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone
    • NSC-22939
    • KBioSS_000868
    • ASPERGILLIC ACID
    • 22810-67-9
    • 1-hydroxy-3-isobutyl-6-sec-butyl-pyrazin-2-one
    • Pyrazinol, 6-(1-methylpropyl)-3-(2-methylpropyl)-, 1-oxide
    • CHEMBL4297021
    • Aspergillic acid, (+/-)-
    • 3-Isobutyl-6-sec-butyl-2-hydroxypyrazine 1-oxide
    • Spectrum4_001556
    • OP8S9B694G
    • KBio2_003436
    • NSC22939
    • Spectrum_000388
    • pyrazin-2(1H)-one, 6-sec-butyl-1-hydroxy-3-isobutyl-
    • 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one
    • Inchi: InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3
    • InChI Key: IUZCDJYHMMWBBE-UHFFFAOYSA-N
    • SMILES: CCC(C)C1=CN=C(C(=O)N1O)CC(C)C

Computed Properties

  • Exact Mass: 224.1526
  • Monoisotopic Mass: 224.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • PSA: 52.9

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd